molecular formula C22H25N5O3 B2560099 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 850780-96-0

3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2560099
CAS No.: 850780-96-0
M. Wt: 407.474
InChI Key: OWXSRXIZRVVCCQ-UHFFFAOYSA-N
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Description

3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinazoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.

    Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which are used as antipsychotic drugs, contain the piperazine ring.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins, contain the pyridine moiety.

Uniqueness

The uniqueness of 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of the quinazoline, piperazine, and pyridine structures, which confer distinct chemical and biological properties. This unique combination allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c28-20(26-15-13-25(14-16-26)19-9-3-5-11-23-19)10-4-6-12-27-21(29)17-7-1-2-8-18(17)24-22(27)30/h1-3,5,7-9,11H,4,6,10,12-16H2,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSRXIZRVVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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